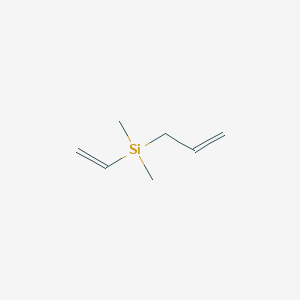
Allyldimethyl(vinyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyldimethyl(vinyl)silane: is an organosilicon compound characterized by the presence of both allyl and vinyl groups attached to a silicon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and ability to participate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Silyl-Heck Reaction: This method involves the use of allylic alcohols and disilanes as precursors.
Nickel-Catalyzed Regiodivergent Synthesis: By modulating the steric and electronic properties of the ligands on a nickel catalyst, allylsilanes can be synthesized directly from allylic alcohols.
Gold Nanoparticle-Catalyzed Silylation: Gold nanoparticles supported on zirconium dioxide efficiently generate alkyl radicals via homolysis of unactivated C(sp3)-O bonds, leading to the formation of diverse organosilicon compounds.
Industrial Production Methods: Industrial production of allyldimethyl(vinyl)silane typically involves large-scale implementation of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Allyldimethyl(vinyl)silane undergoes electrophilic substitution reactions where an electrophile attacks the allyl or vinyl group, leading to the incorporation of these groups at the electrophilic center after the loss of the silyl group.
Nucleophilic Catalysis: Under conditions of nucleophilic catalysis, intermediate silyl-stabilized carbocations can incorporate a silicon-nucleophile bond.
Common Reagents and Conditions:
Hydrobromic Acid: Reacts with allyltrimethylsilane to give (2-bromopropyl)trimethylsilane.
Hydroiodic Acid: Used in the generation of (2-iodoethyl)trimethylsilane from vinylsilane.
Major Products:
- (2-Bromopropyl)trimethylsilane
- (2-Iodoethyl)trimethylsilane
Scientific Research Applications
Chemistry:
- Allyldimethyl(vinyl)silane is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds .
Biology and Medicine:
- The compound’s ability to stabilize carbanions and carbocations makes it useful in the synthesis of biologically active molecules .
Industry:
Mechanism of Action
The mechanism by which allyldimethyl(vinyl)silane exerts its effects involves the stabilization of positive charges through hyperconjugation. The carbon-silicon bond is highly electron-releasing, which stabilizes a positive charge in the β position. Electrophilic additions to allyl- and vinylsilanes take advantage of this property, leading to site-selective reactions where electrophiles bind to the carbon γ to the silyl group .
Comparison with Similar Compounds
- Allyltrimethylsilane
- Vinyltrimethylsilane
- Allyltriethoxysilane
Uniqueness: Allyldimethyl(vinyl)silane is unique due to the presence of both allyl and vinyl groups, which allows for a broader range of reactivity and applications compared to compounds with only one type of functional group .
Properties
IUPAC Name |
ethenyl-dimethyl-prop-2-enylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Si/c1-5-7-8(3,4)6-2/h5-6H,1-2,7H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYDRQRUUNENNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339836 |
Source


|
| Record name | Silane, ethenyldimethyl-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22146-25-4 |
Source


|
| Record name | Silane, ethenyldimethyl-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

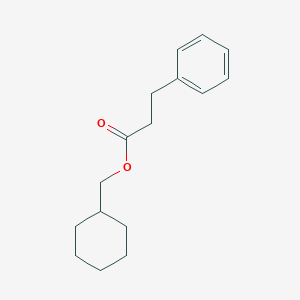
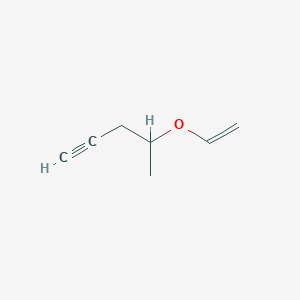
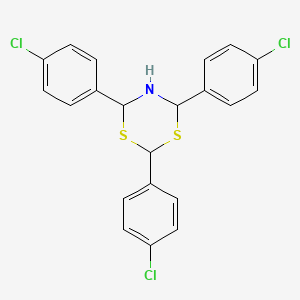
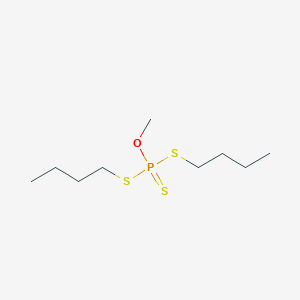
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)

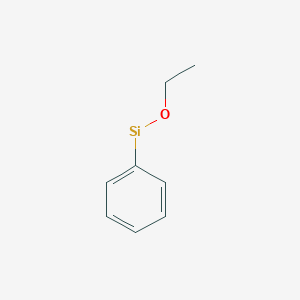

![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
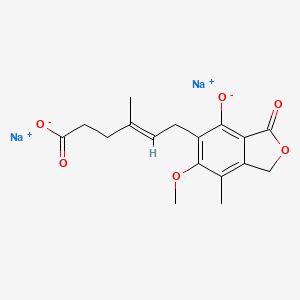
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
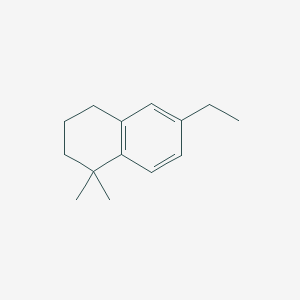
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)
